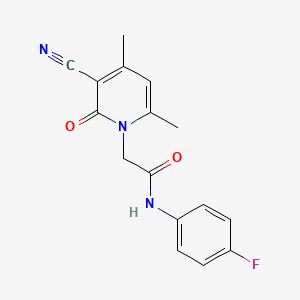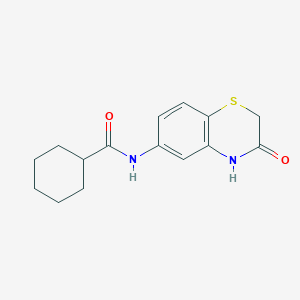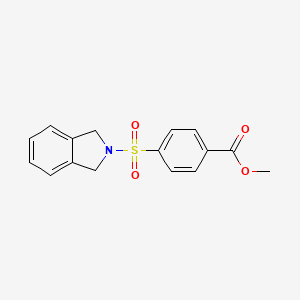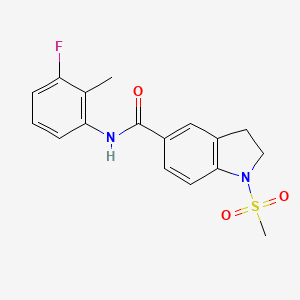
N~2~-(2,6-dimethylphenyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide
Overview
Description
N~2~-(2,6-dimethylphenyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide, also known as DPP-4 inhibitor, is a class of drugs that are used to treat type 2 diabetes mellitus. This drug works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the breakdown of incretin hormones. Incretin hormones are responsible for regulating insulin secretion and glucose metabolism. The use of DPP-4 inhibitors has become increasingly popular due to their effectiveness in treating type 2 diabetes mellitus.
Mechanism of Action
The mechanism of action of N~2~-(2,6-dimethylphenyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide inhibitors involves the inhibition of the enzyme this compound. This enzyme is responsible for breaking down incretin hormones, which are responsible for regulating insulin secretion and glucose metabolism. By inhibiting this compound, this compound inhibitors increase the levels of incretin hormones, which results in increased insulin secretion and decreased glucagon secretion. This leads to improved glycemic control and reduced blood glucose levels.
Biochemical and Physiological Effects:
This compound inhibitors have several biochemical and physiological effects. These include:
1. Increased insulin secretion: this compound inhibitors increase insulin secretion by increasing the levels of incretin hormones.
2. Decreased glucagon secretion: this compound inhibitors decrease glucagon secretion, which reduces the amount of glucose produced by the liver.
3. Improved glycemic control: this compound inhibitors improve glycemic control by reducing blood glucose levels.
4. Weight loss: this compound inhibitors promote weight loss by reducing appetite and increasing satiety.
Advantages and Limitations for Lab Experiments
The advantages of using N~2~-(2,6-dimethylphenyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide inhibitors in lab experiments include their effectiveness in treating type 2 diabetes mellitus, their cardiovascular benefits, and their ability to promote weight loss. Additionally, this compound inhibitors have a low risk of hypoglycemia compared to other diabetes medications.
The limitations of using this compound inhibitors in lab experiments include the potential for drug interactions and the need for dose adjustments in patients with renal impairment.
Future Directions
There are several future directions for research on N~2~-(2,6-dimethylphenyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide inhibitors. These include:
1. Investigating the long-term safety and efficacy of this compound inhibitors.
2. Studying the effects of this compound inhibitors on other metabolic pathways, such as lipid metabolism.
3. Developing new this compound inhibitors with improved pharmacokinetic profiles.
4. Investigating the potential use of this compound inhibitors in the treatment of other diseases, such as Alzheimer's disease.
In conclusion, this compound, also known as this compound inhibitor, is a class of drugs that are used to treat type 2 diabetes mellitus. This compound inhibitors work by inhibiting the enzyme this compound, which leads to increased insulin secretion, decreased glucagon secretion, and improved glycemic control. This compound inhibitors have several biochemical and physiological effects, including weight loss and cardiovascular benefits. The use of this compound inhibitors in lab experiments has several advantages and limitations. Future research on this compound inhibitors should focus on investigating their long-term safety and efficacy, studying their effects on other metabolic pathways, developing new this compound inhibitors, and investigating their potential use in the treatment of other diseases.
Scientific Research Applications
N~2~-(2,6-dimethylphenyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide inhibitors have been extensively studied for their effectiveness in treating type 2 diabetes mellitus. Scientific research has shown that this compound inhibitors can improve glycemic control, reduce the risk of hypoglycemia, and promote weight loss. Additionally, this compound inhibitors have been shown to have cardiovascular benefits, such as reducing the risk of heart failure.
properties
IUPAC Name |
2-N-(2,6-dimethylphenyl)-1-N-phenylpyrrolidine-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-8-6-9-15(2)18(14)22-19(24)17-12-7-13-23(17)20(25)21-16-10-4-3-5-11-16/h3-6,8-11,17H,7,12-13H2,1-2H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBKBHGTUHRBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCN2C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(azepan-1-ylcarbonyl)-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4418810.png)
![3,4,5-trimethoxy-N-[2-(quinolin-8-yloxy)ethyl]benzamide](/img/structure/B4418812.png)


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B4418826.png)




![N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4418869.png)
![2-[(4-benzylpiperidin-1-yl)carbonyl]-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4418871.png)
![2-{[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B4418896.png)
acetic acid](/img/structure/B4418898.png)
![N-[4-(1-benzofuran-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B4418906.png)